molecular formula C21H13ClF3N3 B11648482 2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

Cat. No.: B11648482
M. Wt: 399.8 g/mol
InChI Key: CXZJYPQWMRKRJC-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core structure substituted with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous activated carbon fiber-supported palladium catalysts has been reported to be effective in the synthesis of similar quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce new functional groups at the chlorophenyl or trifluoromethylphenyl positions.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the quinazoline core provides a stable scaffold for these interactions . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is unique due to its combination of a quinazoline core with chlorophenyl and trifluoromethylphenyl substituents. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C21H13ClF3N3

Molecular Weight

399.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

InChI

InChI=1S/C21H13ClF3N3/c22-17-10-3-1-8-15(17)19-27-18-11-4-2-9-16(18)20(28-19)26-14-7-5-6-13(12-14)21(23,24)25/h1-12H,(H,26,27,28)

InChI Key

CXZJYPQWMRKRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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